5-Aminobiphenyl-3-carboxylic acid cyclopropylamide
Description
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide is a synthetic small molecule characterized by a biphenyl core substituted with an amino group at the 5-position and a cyclopropylamide moiety at the carboxylic acid position. This structure confers unique physicochemical properties, including enhanced metabolic stability compared to non-cyclopropylamide analogs due to the rigidity of the cyclopropane ring.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-5-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-12(11-4-2-1-3-5-11)8-13(10-14)16(19)18-15-6-7-15/h1-5,8-10,15H,6-7,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYPBJVMSCWPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-Aminobiphenyl-3-carboxylic acid cyclopropylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
12-Phenylacetylricinoleyl Cyclopropylamide (PhAR Derivative 12)
A prominent analog, 12-phenylacetylricinoleyl cyclopropylamide, shares the cyclopropylamide moiety but diverges in its long-chain fatty acid structure (ricinoleyl chain with a 12-phenylacetyl substituent). Key findings include:
| Property | This compound | 12-Phenylacetylricinoleyl Cyclopropylamide |
|---|---|---|
| Core Structure | Biphenyl with 5-amino substituent | Ricinoleyl chain with 12-phenylacetyl group |
| Receptor Affinity | Hypothesized CB2/TRPV1 interaction (unconfirmed) | Dual CB2 inverse agonist and TRPV1 agonist |
| Functional Activity | Unknown | Potent TRPV1 agonist (EC₅₀ = 0.3 μM) |
| Metabolic Stability | High (cyclopropane ring rigidity) | Moderate (long-chain oxidation susceptibility) |
| Therapeutic Potential | Speculative for neuropathic pain | Validated in preclinical inflammation models |
Key Differences :
- Structural Backbone: The biphenyl core of this compound may enhance aromatic stacking interactions with receptors, whereas the fatty acid chain in PhAR derivative 12 enables membrane penetration and prolonged TRPV1 activation .
- Receptor Selectivity : The absence of a fatty acid chain in the target compound could reduce off-target effects on lipid-metabolizing enzymes, a limitation observed in PhAR derivatives .
Other Cyclopropylamide-Containing Analogs
While direct data on additional analogs is sparse, cyclopropylamide groups are recurrent in cannabinoid receptor ligands. For example:
- CP-55,940 : A classical CB1/CB2 agonist lacking a cyclopropylamide group but sharing a bicyclic structure. Its absence of cyclopropane correlates with lower metabolic stability compared to cyclopropylamide-containing analogs.
- HU-308: A CB2-selective agonist with a dimethylheptyl side chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
